molecular formula C11H20N2O B2990025 N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine CAS No. 1000931-14-5

N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine

Cat. No.: B2990025
CAS No.: 1000931-14-5
M. Wt: 196.294
InChI Key: UHONYJVJCKIJFU-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine is a high-purity organic building block of significant interest in chemical research and development. This compound, with the molecular formula C 11 H 20 N 2 O and a molecular weight of 196.29 g/mol, is characterized as an oxime derivative of the 3-azabicyclo[3.3.1]nonane scaffold . The 3-azabicyclo[3.3.1]nonane structure is a privileged framework in medicinal and synthetic chemistry, known for its rigid, three-dimensional geometry which is valuable in the design of biologically active molecules and complex ligands. The specific structural features of this compound, including the isopropyl (propan-2-yl) group at the nitrogen and the hydroxylamine group in an ylidene configuration, make it a versatile intermediate for further synthetic transformations. Researchers utilize this compound as a key precursor in organic synthesis, particularly for the construction of novel nitrogen-containing heterocycles. While the specific biological mechanisms of action for this exact molecule may require further investigation, compounds within the 3-azabicyclo[3.3.1]nonane family are extensively studied for their potential interactions with central nervous system targets and as core structures in catalysts, such as the related 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is a recognized catalyst in aerobic oxidations . It is supplied with a typical purity of 98%, verified by advanced analytical techniques including NMR, HPLC, and LC-MS . This product is intended for research and development purposes only and is strictly not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-8(2)13-6-9-4-3-5-10(7-13)11(9)12-14/h8-10,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHONYJVJCKIJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CCCC(C1)C2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine, identified by its CAS number 1000931-14-5, is a bicyclic compound notable for its unique structural framework and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H19_{19}N2_2O
  • Molecular Weight : 181.27 g/mol
  • Structure : The bicyclic nature of the compound contributes to its rigidity and conformational stability, which may influence its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antitumor Activity : Preliminary studies suggest that derivatives of azabicyclo compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, spiro-fused variants have shown significant antiproliferative activity against human leukemia and melanoma cell lines, indicating a potential for further development in cancer therapy .
  • Receptor Modulation : Compounds similar in structure have been studied for their ability to act as antagonists to various receptors, including vasopressin V(1A) receptors, which are implicated in several physiological processes .

Cytotoxicity Studies

Recent investigations into the cytotoxicity of related compounds have provided insights into the potential efficacy of this compound:

Cell LineIC50_{50} (μg/mL)Notes
K562 (Leukemia)4 - 12Highly sensitive to azabicyclo derivatives
HeLa (Cervical)5 - 20Moderate sensitivity
Jurkat (T-cell)1 - 6Most sensitive among tested lines
MCF-7 (Breast)>10Less effective compared to others

These findings indicate that the compound may possess significant antitumor properties, particularly against acute T-cell leukemia .

Study on Derivatives

A study examined various spiro-fused azabicyclo compounds for their antiproliferative activity. The results showed that modifications in the azabicyclo structure significantly influenced biological activity, with certain derivatives achieving IC50_{50} values below 10 μg/mL across multiple cancer cell lines .

Hydroxylamine Reactions

Research has also explored the reactivity of hydroxylamines with various substrates, suggesting that this compound could participate in reactions leading to bioactive products or serve as intermediates in medicinal chemistry .

Comparison with Similar Compounds

Hydroxylamine vs. Oximes

Hydroxylamine derivatives like the target compound differ from oximes, which are typically formed via ketone-hydroxylamine condensation (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime in ). Oximes (R₁R₂C=N-OH) exhibit tautomerism and are often used as intermediates in catalysis or drug design. In contrast, the hydroxylamine group (-NH-O-) in the target compound may participate in distinct non-covalent interactions, as seen in Hirshfeld surface analyses of related bicyclic systems .

Hydrazones and Azines

Hydrazone derivatives, such as methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate (), feature a -NH-N= group. These compounds exhibit planar conformations and strong hydrogen-bonding networks, influencing their crystallographic packing .

Carbamates and Amines

N-Substituted carbamates (e.g., sigma-2 receptor ligands in ) and amines (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in ) highlight the pharmacological versatility of the bicyclic framework. The hydroxylamine group may offer unique binding profiles compared to carbamates (-O-CO-NH-) or primary amines (-NH₂), though direct pharmacological data for the target compound are absent .

Conformational Analysis

X-ray studies of related compounds (e.g., ) reveal a twin-chair conformation in the bicyclic core, stabilized by non-covalent interactions. The hydroxylamine substituent may introduce steric effects or hydrogen bonds, altering molecular packing compared to phenyl or fluorophenyl derivatives .

Pharmacological and Chemical Properties

Physicochemical Properties

  • However, the hydroxylamine moiety may reduce stability under acidic or oxidizing conditions .
  • Hydrogen Bonding: The -NH-O- group can act as both donor and acceptor, fostering stronger crystal lattice interactions than observed in hydrazones or carbamates .

Tabulated Comparison of Key Derivatives

Compound Functional Group Key Properties Reference
Target Compound Hydroxylamine (-NH-O-) Rigid bicyclic core; potential redox activity
9-Methyl-3-oxime () Oxime (C=N-OH) Tautomerism; intermediate in synthesis
Methyl Hydrazinecarboxylate () Hydrazone (-NH-N=) Twin-chair conformation; strong hydrogen bonding
Sigma-2 Ligand () Carbamate (-O-CO-NH-) High σ₂ receptor affinity; therapeutic potential
9-Methyl-3-amine () Amine (-NH₂) Ganglionic blocking activity; structural simplicity

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